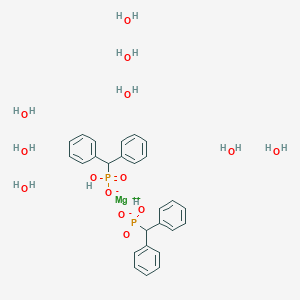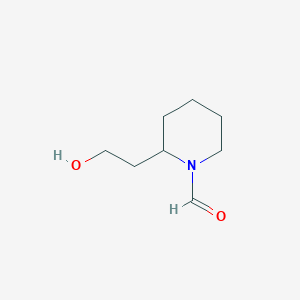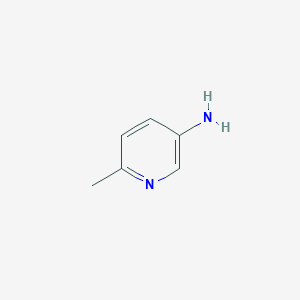![molecular formula C7H6N4 B047520 5-Methylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-73-6](/img/structure/B47520.png)
5-Methylpyrido[3,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and agricultural research. This compound is synthesized through several methods and has been extensively studied for its biological properties, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-Methylpyrido[3,4-e][1,2,4]triazine is not fully understood. However, studies have shown that this compound interacts with specific enzymes and proteins in the body, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the biological effects observed.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Methylpyrido[3,4-e][1,2,4]triazine are diverse and depend on the specific application of the compound. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methylpyrido[3,4-e][1,2,4]triazine in lab experiments include its high yield and purity, as well as its diverse biological properties. However, limitations include the potential toxicity of the compound and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 5-Methylpyrido[3,4-e][1,2,4]triazine include the exploration of its potential use in drug development and disease diagnosis, as well as further studies to fully understand its mechanism of action and potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-Methylpyrido[3,4-e][1,2,4]triazine can be achieved through several methods, including the condensation of 2-aminopyridine with dimethylformamide dimethyl acetal, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-aminopyridine with ethyl chloroformate and triethylamine, followed by cyclization with cyanogen bromide. These methods have been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-Methylpyrido[3,4-e][1,2,4]triazine has been extensively studied for its potential applications in various fields of scientific research. In medical research, this compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases. In agricultural research, 5-Methylpyrido[3,4-e][1,2,4]triazine has been shown to have herbicidal and insecticidal properties.
Propiedades
Número CAS |
121845-73-6 |
|---|---|
Nombre del producto |
5-Methylpyrido[3,4-e][1,2,4]triazine |
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
5-methylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-7-6(2-3-8-5)11-10-4-9-7/h2-4H,1H3 |
Clave InChI |
PTOLTJFHLFAGNX-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=CN=N2 |
SMILES canónico |
CC1=NC=CC2=C1N=CN=N2 |
Otros números CAS |
121845-73-6 |
Sinónimos |
Pyrido[3,4-e]-1,2,4-triazine, 5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



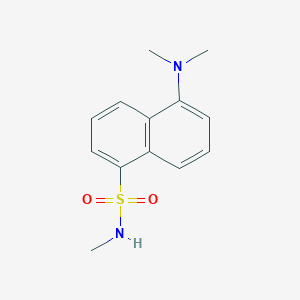
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
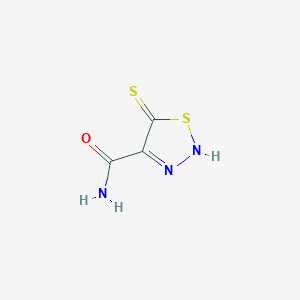
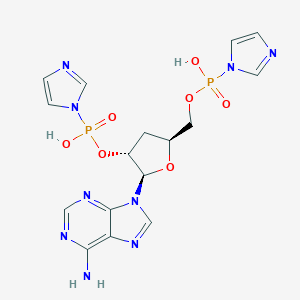
![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
